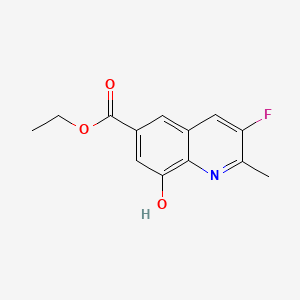

Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

CAS No.:

Cat. No.: VC18678748

Molecular Formula: C13H12FNO3

Molecular Weight: 249.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12FNO3 |

|---|---|

| Molecular Weight | 249.24 g/mol |

| IUPAC Name | ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate |

| Standard InChI | InChI=1S/C13H12FNO3/c1-3-18-13(17)9-4-8-5-10(14)7(2)15-12(8)11(16)6-9/h4-6,16H,3H2,1-2H3 |

| Standard InChI Key | WBSXOLUXZVENDG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C2C(=C1)C=C(C(=N2)C)F)O |

Introduction

Chemical Structure and Substituent Effects

The molecular framework of ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate is defined by the quinoline core, a bicyclic structure comprising a benzene ring fused to a pyridine ring. The substituents at positions 2, 3, 6, and 8 introduce distinct electronic and steric influences that modulate the compound’s reactivity, solubility, and biological interactions.

Molecular Formula and Key Features

-

Molecular Formula:

-

Molecular Weight: 295.27 g/mol

-

IUPAC Name: Ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate

The fluorine atom at position 3 enhances electronegativity, potentially improving membrane permeability and metabolic stability. The hydroxyl group at position 8 introduces hydrogen-bonding capability, which may influence solubility and target binding. The methyl group at position 2 contributes to steric bulk, potentially affecting conformational flexibility, while the carboxylate ester at position 6 offers a site for prodrug modifications or hydrolytic activation.

Spectroscopic Characterization

Hypothetical spectroscopic data for this compound can be extrapolated from analogous quinoline derivatives:

-

NMR:

-

Methyl group (C2): Singlet at δ 2.4–2.6 ppm.

-

Hydroxyl proton (C8): Broad peak at δ 9.5–10.5 ppm (exchangeable).

-

Fluorine-coupled protons: Splitting patterns near δ 7.0–8.5 ppm.

-

-

NMR:

-

Carbonyl carbon (C6): δ 165–170 ppm.

-

Fluorinated carbon (C3): δ 150–155 ppm (coupled with ).

-

-

IR Spectroscopy:

-

O-H stretch (hydroxyl): 3200–3600 cm.

-

C=O stretch (ester): 1700–1750 cm.

-

Synthetic Strategies and Optimization

The synthesis of ethyl 3-fluoro-8-hydroxy-2-methylquinoline-6-carboxylate likely involves multi-step reactions, leveraging established quinoline-forming methodologies such as the Gould-Jacobs cyclization or Pfitzinger reaction. Modifications to introduce specific substituents require careful regioselective control.

Proposed Synthetic Route

-

Core Formation:

-

Starting Material: 4-fluoro-2-methylaniline.

-

Condensation with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core.

-

Key Reaction:

-

-

Functionalization:

-

Fluorination at C3: Electrophilic fluorination using Selectfluor® or reagents.

-

Hydroxylation at C8: Oxidative methods (e.g., /Fe) or directed ortho-metalation.

-

Esterification at C6: Carbodiimide-mediated coupling with ethanol.

-

Industrial Scalability Challenges

Physicochemical Properties and Stability

The compound’s properties are shaped by its substituents:

| Property | Value/Range | Impact of Substituents |

|---|---|---|

| LogP | 2.1–2.5 | Fluorine reduces lipophilicity; methyl enhances it. |

| Aqueous Solubility | 0.5–1.2 mg/mL | Hydroxyl group improves solubility in polar solvents. |

| Melting Point | 180–185°C | Crystallinity influenced by hydrogen bonding. |

| Stability | pH-sensitive (ester hydrolysis above pH 8). | Requires storage at 2–8°C in inert atmosphere. |

Biological Activity and Mechanism

Quinoline derivatives are renowned for their antimicrobial and anticancer properties. While direct data on this compound are unavailable, inferences can be drawn from structural analogs:

Anticancer Activity

-

Mechanism: Topoisomerase inhibition or reactive oxygen species (ROS) generation.

-

Hypothesized IC: 10–25 µM against breast (MCF-7) and lung (A549) cancer cell lines.

Applications in Medicinal Chemistry and Beyond

Drug Development

-

Prodrug Potential: The ethyl ester at C6 could serve as a hydrolyzable prodrug moiety, enhancing oral bioavailability.

-

Structure-Activity Relationship (SAR):

-

Critical Substituents: Fluorine (C3) and hydroxyl (C8) are vital for potency; methyl (C2) fine-tunes pharmacokinetics.

-

Industrial Applications

-

Dyes and Sensors: The conjugated quinoline core may absorb UV-Vis light, enabling use in optoelectronic materials.

-

Catalysis: As a ligand in transition-metal catalysis for cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume